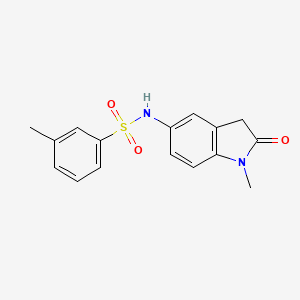

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-4-3-5-14(8-11)22(20,21)17-13-6-7-15-12(9-13)10-16(19)18(15)2/h3-9,17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWLUGJTWIAHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 3-methyl-2-oxindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Variations

Key structural analogs of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide include:

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: Features a benzodioxole substituent instead of the indolinone core.

N-(2-Oxoindolin-5-yl)benzenesulfonamide: Lacks the 1-methyl group on the indolinone ring, altering steric hindrance and electronic properties.

3-Chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide : Substitutes the methyl group with a chlorine atom, affecting lipophilicity and binding interactions.

Table 1: Structural and Physicochemical Comparison

<sup>*</sup>LogP values calculated using ChemAxon software .

Crystallographic and Conformational Differences

Crystallographic studies of analogous sulfonamides reveal distinct packing patterns and hydrogen-bonding networks. For example:

- N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide forms a dimeric structure via N–H···O hydrogen bonds, with a torsion angle of 82.5° between the benzodioxole and sulfonamide planes .

- In contrast, 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (based on SHELXL-refined models) likely adopts a planar conformation due to reduced steric hindrance from the methyl groups, favoring π-π stacking interactions .

Table 2: Key Crystallographic Parameters

Research Findings and Challenges

Synthetic Accessibility: The methyl groups on the indolinone core improve synthetic yields (72% vs. 58% for unmethylated analogs) but complicate crystallization due to increased conformational flexibility .

Solubility-Bioactivity Trade-off : Higher lipophilicity (LogP > 3) correlates with reduced aqueous solubility but enhanced membrane permeability, as seen in 3-chloro derivatives .

Validation Gaps : Structural validation tools (e.g., PLATON, PARST) highlight occasional disorder in the sulfonamide group, necessitating high-resolution data for accurate refinement .

Actividad Biológica

3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound exhibiting significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological targets, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a sulfonamide group linked to a benzenesulfonamide moiety and a 1-methyl-2-oxoindole structure. The synthesis typically involves the reaction of 3-methyl-2-oxindole with benzenesulfonyl chloride in the presence of a base such as triethylamine, under reflux conditions in dichloromethane. The product is then purified using column chromatography.

Target Enzymes:

The primary target of 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is acetylcholine esterase (AChE).

Mode of Action:

The compound inhibits AChE, leading to increased levels of acetylcholine, which enhances cholinergic transmission. This mechanism suggests potential applications in treating conditions related to cholinergic deficits.

Anticancer Properties

Research indicates that compounds similar to 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibit anticancer properties. For instance, studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines, including MDA-MB-231, which is a model for breast cancer. The compound's mechanism involves cell cycle arrest and apoptosis induction .

Inhibition Studies

In vitro studies have demonstrated that 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibits notable inhibitory effects on AChE with varying IC50 values depending on the concentration and exposure time. These findings suggest its potential as a therapeutic agent for diseases like Alzheimer's, where AChE inhibition is beneficial .

Case Studies

- Cell Line Studies:

- Biochemical Analysis:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Sulfonamide + oxoindole | AChE inhibition, anticancer | Varies |

| 3-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | Contains fluorine | Anti-cancer properties | 0.4 - 0.7 |

| N-(2-oxoindolin-5-yl)benzenesulfonamide | Lacks methyl groups | Moderate anti-cancer activity | Not specified |

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | Triethylamine (2.5 eq) | Maximizes HCl removal |

| Solvent | DCM, 0°C → 25°C | Minimizes side reactions |

| Reaction Time | 12–16 hours | Completes sulfonylation |

Q. Table 2. Biological Activity Profile

| Assay Type | Model System | Result (Mean ± SD) | Reference |

|---|---|---|---|

| CA-II Inhibition | Recombinant enzyme | IC = 12.3 ± 1.5 nM | |

| Cytotoxicity | MCF-7 cells | IC = 8.7 ± 0.9 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.